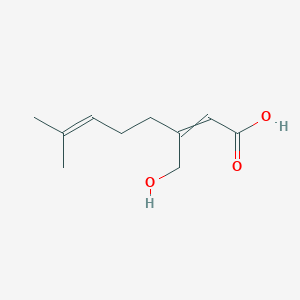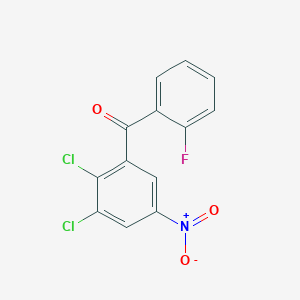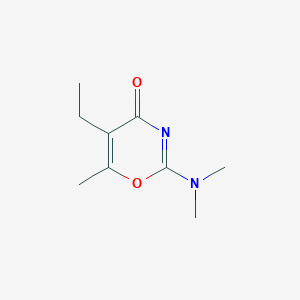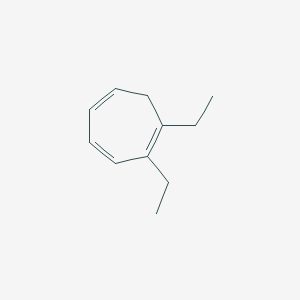
1,2-Diethylcyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with three alternating double bonds and two ethyl groups attached to the first and second carbon atoms. This compound is a derivative of cycloheptatriene, which has been of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethylcyclohepta-1,3,5-triene can be synthesized through various methods. One common approach involves the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For instance, the reaction of benzene with diazomethane or methyldiazoacetate in the presence of rhodium trifluoroacetate as a catalyst can yield cycloheptatriene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated cycloheptane derivatives.
Scientific Research Applications
1,2-Diethylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Diethylcyclohepta-1,3,5-triene involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of conjugated double bonds, which can participate in cycloaddition reactions and other chemical transformations . These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
1,2-Diethylcyclohepta-1,3,5-triene can be compared with other similar compounds, such as:
Cycloheptatriene: The parent compound with no ethyl substitutions.
Heptalene: Composed of two fused cycloheptatriene rings.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
Properties
CAS No. |
89592-51-8 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1,2-diethylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H16/c1-3-10-8-6-5-7-9-11(10)4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
IOXBKBMZZGWMMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=CC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Butoxymethyl)selanyl]methoxy}butane](/img/structure/B14392788.png)


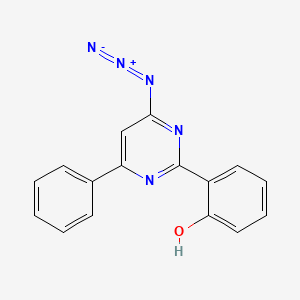
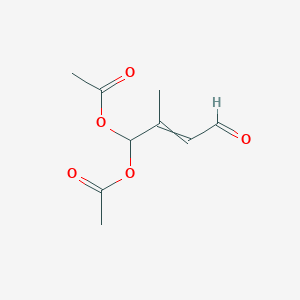
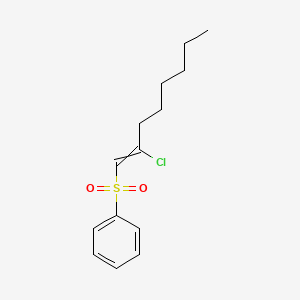
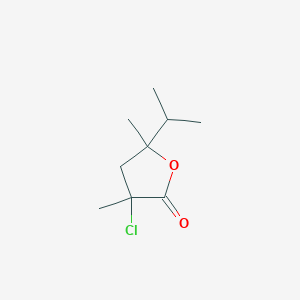
![Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate](/img/structure/B14392827.png)
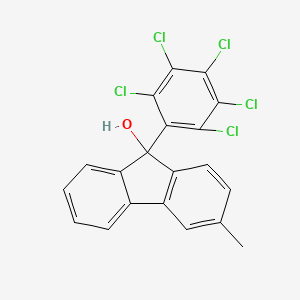
![2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate](/img/structure/B14392843.png)
![N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392846.png)
